molecular formula C7H3Cl2NO B12102875 4,5-Dichloro-2-hydroxybenzonitrile

4,5-Dichloro-2-hydroxybenzonitrile

Cat. No.: B12102875
M. Wt: 188.01 g/mol
InChI Key: VYUQTYKWGORZIJ-UHFFFAOYSA-N
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Description

4,5-Dichloro-2-hydroxybenzonitrile is a chemical compound with the molecular formula C7H3Cl2NO. It is a derivative of benzonitrile, characterized by the presence of two chlorine atoms and a hydroxyl group attached to the benzene ring. This compound is of significant interest due to its applications in various fields, including agriculture, pharmaceuticals, and chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dichloro-2-hydroxybenzonitrile typically involves the dealkylation of alkoxybenzonitriles. One common method is the reaction of an alkoxybenzonitrile with a phenol derivative under specific conditions. For instance, the reaction can be carried out using a phenol derivative in the presence of an alkali metal, followed by the conversion of the resulting alkali metal salt into the hydroxy compound .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The process may also involve the use of catalysts to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions: 4,5-Dichloro-2-hydroxybenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Hydrolysis: Typically carried out in the presence of a base or acid catalyst at elevated temperatures.

    Substitution: Common reagents include nucleophiles such as amines or thiols, and the reaction conditions may involve the use of solvents like dimethylformamide (DMF) and elevated temperatures.

Major Products Formed:

Mechanism of Action

The mechanism of action of 4,5-Dichloro-2-hydroxybenzonitrile involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or disrupt cellular processes, leading to its antimicrobial or herbicidal effects . The exact molecular targets and pathways can vary depending on the specific application and the organism being studied.

Comparison with Similar Compounds

4,5-Dichloro-2-hydroxybenzonitrile can be compared with other halogenated benzonitriles, such as:

These compounds share similar structural features but differ in the type and position of halogen atoms. The unique combination of chlorine atoms and a hydroxyl group in this compound contributes to its distinct chemical properties and reactivity.

Properties

IUPAC Name

4,5-dichloro-2-hydroxybenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2NO/c8-5-1-4(3-10)7(11)2-6(5)9/h1-2,11H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYUQTYKWGORZIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)Cl)O)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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